![molecular formula C9H8INO B13668690 6-Iodo-1-methylindolin-2-one](/img/structure/B13668690.png)
6-Iodo-1-methylindolin-2-one
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Overview
Description
6-Iodo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8INO. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and pharmacological properties . This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 1st position of the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically takes place under mild conditions, ensuring high yield and purity of the product.
Another method involves the use of iodine-promoted oxidative reactions from 1,2,3,3-tetramethyl-3H-indolium iodides. This transformation proceeds smoothly under metal-free and peroxide-free conditions in a cascade manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Iodo-1-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylindolin-2-one: Lacks the iodine atom, resulting in different chemical and biological properties.
6-Bromo-1-methylindolin-2-one: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
6-Chloro-1-methylindolin-2-one:
Uniqueness
6-Iodo-1-methylindolin-2-one is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
6-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
InChI Key |
VYFSDELKAOIMCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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